Tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate
Description
Tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate (CAS: 886766-37-6) is a spirocyclic tertiary amine with the molecular formula C₁₃H₂₄N₂O₂ and a molecular weight of 240.34 g/mol . It features a bicyclic structure comprising two nitrogen atoms in a spiro[4.5]decane framework, with a tert-butoxycarbonyl (Boc) protective group at the 9-position. This compound is widely utilized as a building block in medicinal chemistry, particularly for synthesizing drug candidates targeting central nervous system disorders or antimicrobial agents .
Storage conditions recommend sealing the compound in a cool, dry environment (2–8°C) to maintain stability. Its hazard profile includes skin/eye irritation (H315/H319) and requires precautions such as wearing protective gloves (P280) .
Properties
IUPAC Name |
tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-8-14-13(10-15)6-4-5-7-13/h14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFNMALRBXRCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2(C1)CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable spirocyclic precursor in the presence of a coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the development of new chemical entities and complex molecules.
Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may be investigated for its effects on various biological targets and pathways.
Industry: In industrial research, this compound is utilized in manufacturing processes to improve product quality and efficiency. Its incorporation into various industrial applications has shown positive results, particularly in enhancing the performance of certain products.
Mechanism of Action
The mechanism of action of tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butyl diazaspiro carboxylate family includes derivatives with variations in ring size, nitrogen positioning, and additional functional groups. Below is a comparative analysis:
Key Differences and Implications
Ring Size and Nitrogen Positioning: The spiro[4.5]decane framework (main compound) offers a larger ring system compared to spiro[4.4]nonane derivatives (e.g., CAS 1788054-69-2), which may influence conformational flexibility and binding affinity in drug-receptor interactions . Shifting nitrogen positions (e.g., 1,8-diazaspiro vs. 6,9-diazaspiro) alters electronic properties and hydrogen-bonding capabilities, affecting solubility and reactivity .
Functional Group Modifications :
- The oxo group in CAS 1250994-14-9 introduces a ketone moiety, making it more electrophilic and suitable for condensation or reduction reactions compared to the parent compound’s amine-dominated reactivity .
- Ethyl ester derivatives (e.g., CAS 51656-91-8) lack nitrogen atoms but provide ester groups for hydrolysis or transesterification pathways .
Synthetic Utility :
- The Boc group in tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate enables facile deprotection under acidic conditions, a critical step in peptide and heterocycle synthesis .
- Compounds like CAS 937729-06-1 are preferred for synthesizing macrocycles due to their balanced steric and electronic profiles .
Research Findings and Practical Considerations
Availability and Stability
- This compound is listed as "typically in stock" by suppliers like Spiroes (95% purity) but has been discontinued by CymitQuimica, highlighting supply chain variability .
- Derivatives such as CAS 1250994-14-9 and CAS 1788054-69-2 are niche products, often requiring custom synthesis, which may delay large-scale applications .
Biological Activity
Tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure, which influences its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 95050-20-7
- IUPAC Name : this compound
The spirocyclic structure of this compound contributes to its distinct chemical reactivity and biological interactions. The presence of nitrogen and oxygen heteroatoms in the structure enhances its potential for interacting with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The mechanism includes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter synthesis, affecting neuronal signaling pathways.
- Receptor Modulation : It can bind to neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.
Research indicates that these interactions can lead to various biological effects, including anticonvulsant activity and modulation of cellular signaling pathways.
Anticonvulsant Properties
Studies have demonstrated that derivatives of diazaspiro compounds exhibit significant anticonvulsant activity. For instance, a series of 6-aryl-9-substituted diazaspiro compounds were evaluated for their anticonvulsant potential, revealing that certain modifications enhanced potency compared to standard treatments like phenobarbital.
| Compound | Activity | Reference |
|---|---|---|
| 6g | High potency in scPTZ screen | |
| Phenobarbital | Standard control | |
| Ethosuximide | Standard control |
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. This is hypothesized due to its structural characteristics that allow it to disrupt bacterial cell membranes or inhibit vital metabolic pathways.
Case Studies
-
Study on Anticonvulsant Activity :
- Researchers synthesized various diazaspiro derivatives and assessed their efficacy in animal models.
- The study found that specific structural modifications significantly enhanced anticonvulsant effects, indicating the potential for developing new therapeutic agents targeting epilepsy.
-
Antimicrobial Testing :
- A series of tests were conducted against common bacterial strains.
- Results indicated varying degrees of inhibition, suggesting a need for further exploration into the compound's mechanism against microbial targets.
Potential Therapeutic Applications
Given its unique properties and biological activities, this compound shows promise in several therapeutic areas:
- Neurology : Potential development as an anticonvulsant agent.
- Infectious Diseases : Exploration as an antimicrobial agent.
- Drug Development : Its unique structure may serve as a scaffold for synthesizing new drugs targeting various diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
